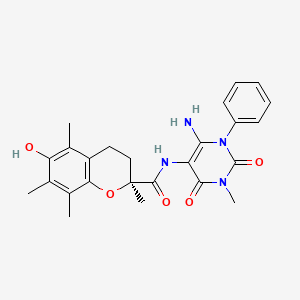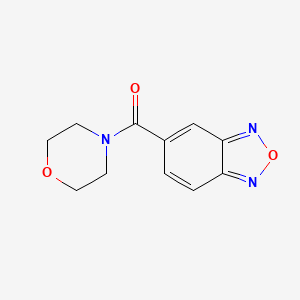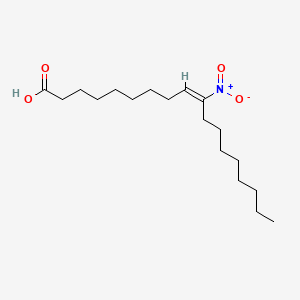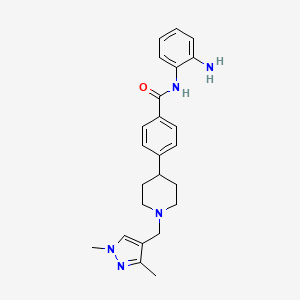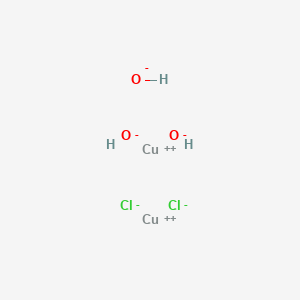
Copper chloride oxide, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Copper chloride oxide, hydrate” is also known as “Copper (II) Chloride”. It is an inorganic compound with the chemical formula CuCl2. The compound exists in two forms: anhydrous, which is a yellowish-brown powder, and dihydrate, which is a blue-green crystalline solid .
Synthesis Analysis
Copper oxide nanoparticles can be synthesized using two different methods: chemical and biosynthesis. The preparation method influences the structural, optical, morphological, photocatalyst, antibacterial, and in vitro antioxidant of these nanoparticles . Another method involves a simple and low-cost two-step synthesis to prepare highly stable and well-dispersed spherical copper nanoparticles in solution .
Molecular Structure Analysis
The crystal structure of Copper (II) Chloride is monoclinic (β = 121°) for the anhydrous form and orthorhombic for the dihydrate form .
Chemical Reactions Analysis
The hydrolysis of copper (II) chloride is the water splitting process in the copper–chlorine thermochemical hydrogen production cycle . Another reaction involves the chlorination of copper when heated in the presence of chlorine gas .
Physical And Chemical Properties Analysis
Copper (II) Chloride is characterized by several physical and chemical properties. It is a hygroscopic compound, meaning it can absorb moisture from the air. The anhydrous form appears as a brownish-yellow powder, while the dihydrate form is a vibrant blue-green crystal. The compound is soluble in water, and the solubility increases with temperature .
Applications De Recherche Scientifique
Feed Additives for Animal Nutrition
Copper chloride oxide hydrate is evaluated for its safety and efficacy as a feed additive for all animal species. It is one of the copper compounds considered by the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) .
Catalyst for Reactions
It serves as a catalyst for various organic and inorganic reactions, enhancing the efficiency and rate of chemical processes .
Textile Industry
In the textile industry, it is used as a mordant for dyeing and printing, helping to fix dyes onto fabrics .
Pigment Production
Copper chloride oxide hydrate is utilized in creating pigments for glass and ceramics, contributing to the coloration and aesthetic qualities of these materials .
Wood Preservation
As a wood preservative, it helps protect wooden structures from decay, insects, and fungi .
Environmental Remediation
It has applications in environmental remediation, such as the removal of heavy metal ions from wastewater, demonstrating its potential in water treatment processes .
Energy Sector
In the energy sector, it influences the formation of methane hydrates and can act as a kinetic promoter or inhibitor in gas hydrate formation .
Advanced Sustainable Applications
Copper chloride oxide hydrate is also researched for advanced sustainable applications like electronics, energy storage, catalysis, biomedical applications, and sensing due to the unique properties of copper oxide nanoparticles .
Mécanisme D'action
Target of Action
Copper chloride oxide, hydrate, also known as dicopper(II) dichloride trihydroxide, is a copper-based compound that primarily targets a variety of biochemical processes in organisms. It is known to interact with proteins and enzymes that require copper ions for their function .
Mode of Action
The compound’s mode of action is largely based on its redox activity and biogenicity of copper ions . It can catalyze reactions such as the free radical addition of sulfonyl chlorides to alkenes . The resulting alpha-chlorosulfone may then undergo elimination with a base to give a vinyl sulfone product .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, it plays a role in the Wacker process, a critical industrial process for the oxidation of ethylene to acetaldehyde . It also catalyzes the chlorination in the production of vinyl chloride and dichloromethane .
Pharmacokinetics
It is known that copper, in general, is absorbed from the gut via high-affinity copper uptake protein and likely through low-affinity copper uptake protein and natural resistance-associated macrophage protein-2 . It is believed that copper is reduced to the Cu1+ form prior to transport .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given the wide range of biochemical processes it can influence. For instance, in the Wacker process, it facilitates the oxidation of ethylene to acetaldehyde . In antimicrobial applications, it releases soluble basic copper chloride ions under certain humidity conditions, which exhibit antimicrobial properties .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Under certain humidity conditions, it releases soluble basic copper chloride ions that exhibit antimicrobial properties .
Safety and Hazards
Copper (II) Chloride is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye damage. It is very toxic to aquatic life with long-lasting effects . Inhalation causes coughing and sneezing. Ingestion causes pain and vomiting. Contact with solutions irritates eyes; contact with solid causes severe eye surface injury and skin irritation .
Orientations Futures
In recent years, copper-based nanomaterials have gained significant attention for their practical applications due to their cost-effectiveness, thermal stability, selectivity, high activity, and wide availability. They have been used extensively in environmental catalysis, addressing knowledge gaps in pollution management .
Propriétés
IUPAC Name |
dicopper;dichloride;trihydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.2Cu.3H2O/h2*1H;;;3*1H2/q;;2*+2;;;/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOSXJRGXIJOHG-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Cl-].[Cl-].[Cu+2].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2Cu2H3O3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper chloride oxide, hydrate | |
CAS RN |
1332-40-7 |
Source


|
| Record name | Copper oxychloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper chloride oxide, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

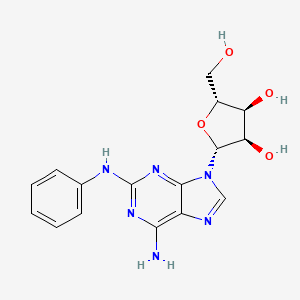
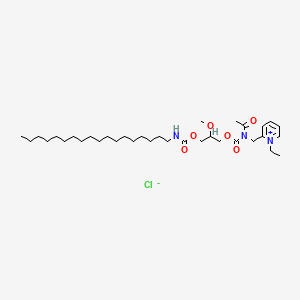
![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)
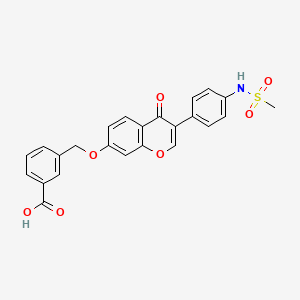

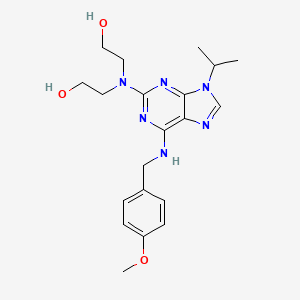

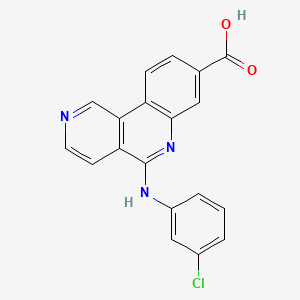

![6a,7,8,9-Tetrahydro-2H-[1,4]dioxino[2',3':4,5]benzo[1,2-e]pyrrolo[2,1-b][1,3]oxazin-11(3H)-one](/img/structure/B1669365.png)
